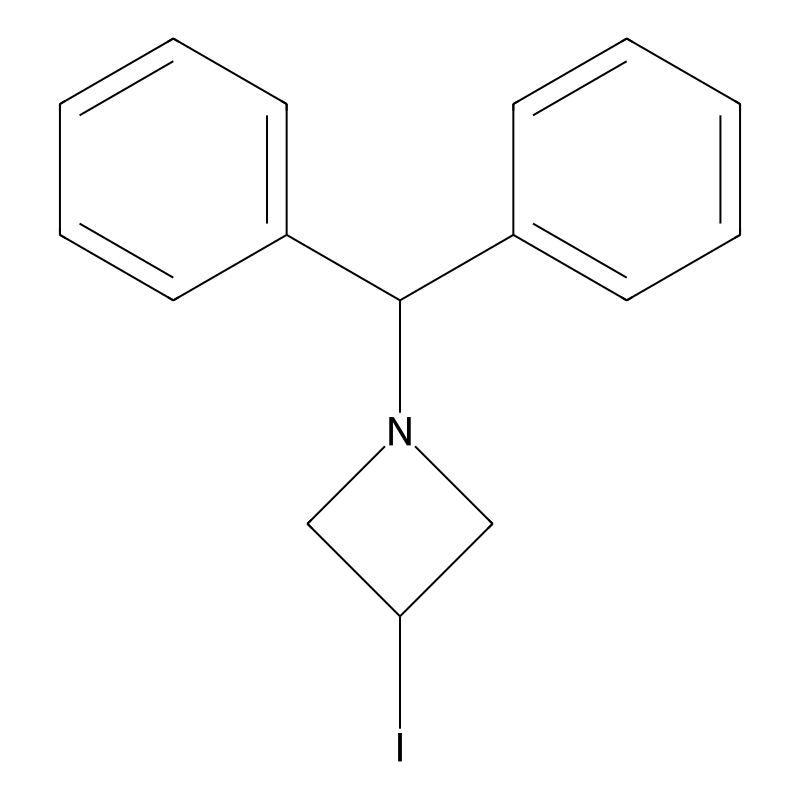1-Benzhydryl-3-iodoazetidine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1-Benzhydryl-3-iodoazetidine is a chemical compound belonging to the class of azetidines. Azetidines are four-membered ring heterocycles containing one nitrogen atom. 1-Benzhydryl-3-iodoazetidine specifically holds a benzhydryl group (diphenylmethane) at the 1 position and an iodine atom at the 3 position of the azetidine ring [].
Synthetic Applications
The primary application of 1-Benzhydryl-3-iodoazetidine in scientific research lies in its use as a building block for the synthesis of other molecules, particularly those with potential pharmacological activity []. Its usefulness stems from the presence of the reactive iodine atom, which can be readily substituted with other functional groups through various chemical reactions. This allows researchers to introduce diverse functionalities into the final target molecule [].
1-Benzhydryl-3-iodoazetidine is an organic compound characterized by its molecular formula and a molecular weight of 349.21 g/mol. This compound features a benzhydryl group attached to an azetidine ring, with an iodine atom substituting at the 3-position of the azetidine. Its structural configuration allows for unique reactivity and potential applications in various fields, particularly in organic synthesis and medicinal chemistry .
- Substitution Reactions: The iodine atom can be substituted by various nucleophiles, leading to the formation of different azetidine derivatives. This property is particularly useful for synthesizing more complex molecules .
- Oxidation and Reduction Reactions: The benzhydryl group can undergo oxidation or reduction, which alters the electronic properties of the compound and may affect its biological activity .
- Ring-opening Reactions: Like other azetidines, 1-benzhydryl-3-iodoazetidine can participate in ring-opening reactions under specific conditions, allowing for further functionalization .
The biological activity of 1-benzhydryl-3-iodoazetidine is an area of ongoing research. Its structural features suggest potential interactions with various biological targets, which could lead to therapeutic applications. The compound's mechanism of action likely involves its benzhydryl and iodine-substituted azetidine moieties interacting with molecular targets, influencing biochemical pathways that could result in pharmacological effects .
Synthesis of 1-benzhydryl-3-iodoazetidine typically involves multi-step processes. A common method includes:
- Starting Material: 1-benzhydrylazetidin-3-yl methanesulfonate.
- Reagents: Potassium iodide.
- Solvent System: A mixture of water and 1,2-dimethoxyethane.
- Conditions: The reaction is performed at room temperature, followed by heating to reflux while stirring for several hours.
This method allows for efficient formation of the desired iodoazetidine while maintaining good yields and purity .
1-Benzhydryl-3-iodoazetidine has several applications:
- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
- Medicinal Chemistry: Its potential pharmacological properties make it a candidate for drug development.
- Research Tool: It is utilized in studying reaction mechanisms and exploring biological activities due to its unique structure .
Several compounds are structurally similar to 1-benzhydryl-3-iodoazetidine, including:
| Compound Name | Key Features |
|---|---|
| 1-Benzhydryl-3-chloroazetidine | Contains chlorine instead of iodine; different reactivity profile due to smaller atomic size. |
| 1-Benzhydryl-3-bromoazetidine | Bromine substitution; intermediate reactivity compared to chlorine and iodine. |
| 1-Benzhydryl-3-fluoroazetidine | Fluorine substitution; unique electronic properties due to high electronegativity. |
Uniqueness
1-Benzhydryl-3-iodoazetidine is distinctive due to the presence of the iodine atom, which imparts unique reactivity and electronic characteristics compared to its chloro, bromo, and fluoro counterparts. The larger atomic radius and lower electronegativity of iodine enhance its utility in certain synthetic applications, making it a valuable compound in organic chemistry research .








